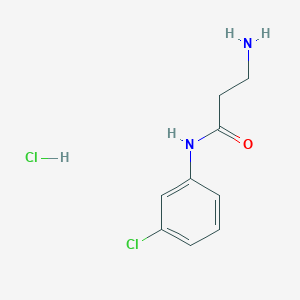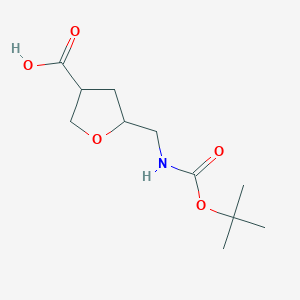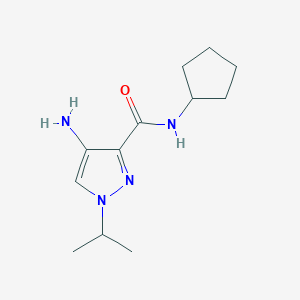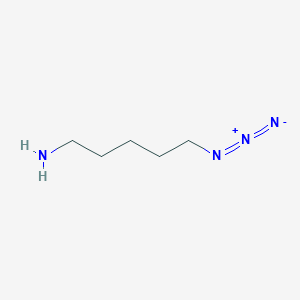
1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, commonly referred to as 4-CPP, is an organic compound with a variety of applications in organic synthesis and scientific research. It is a versatile and useful reagent for a range of organic transformations and can be used as a starting material for a variety of organic compounds. 4-CPP is also used as a research tool to study the effects of biochemical and physiological changes in living organisms.
Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
Vibrational and Structural Observations : A study by ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of the molecular structure and vibrational spectra of a compound similar to 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone. The study involved density functional theory (DFT) calculations and revealed insights into the compound's nonlinear optical properties and potential charge transfer within the molecule. The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attack, suggesting the compound's reactivity characteristics (ShanaParveen et al., 2016).
Molecular Docking and Antimicrobial Activity : A related compound was evaluated for its antimicrobial and anticancer activities. The study by Hafez et al. (2016) synthesized and characterized various derivatives, finding that some compounds showed higher anticancer activity than a reference drug and exhibited good to excellent antimicrobial activity (Hafez et al., 2016).
Synthesis and Biological Evaluation : A study by Bandgar et al. (2009) synthesized a novel series of pyrazole derivatives and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. The study highlighted the potential of these compounds as lead compounds for future drug discovery, with certain derivatives exhibiting promising activity in these areas (Bandgar et al., 2009).
Synthesis and Corrosion Inhibition : Louroubi et al. (2019) synthesized a new pyrrole derivative and explored its corrosion inhibition efficiency on steel surfaces. The study used various spectroscopic techniques and density functional theory (DFT) for structural characterization, suggesting potential applications in corrosion protection (Louroubi et al., 2019).
Synthesis and Antimicrobial Activity : Sivakumar et al. (2021) conducted a study on a molecule similar to 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, examining its molecular structure, spectroscopic properties, and antimicrobial activity. The study combined experimental and theoretical vibrational analysis and explored the molecule's potential as an antimicrobial agent (Sivakumar et al., 2021).
Insecticidal Evaluation and Molecular Docking : Halim et al. (2020) synthesized novel pyrazole-based tetrahydropyrimidine derivatives and evaluated their insecticidal activity. The study included molecular docking and DFT calculations, indicating the potential of these compounds in pest control applications (Halim et al., 2020).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCHKCRRVOSXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321676 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818926 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
869626-49-3 |
Source


|
| Record name | 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2965961.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide](/img/structure/B2965966.png)
![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2965968.png)
![N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2965970.png)
![Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2965971.png)
![[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylamine hydrochloride](/img/no-structure.png)
![2-[4-(1-Methylpyrazol-4-yl)phenyl]ethanamine](/img/structure/B2965975.png)




![Ethyl 4-[(6-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2965981.png)